methyl 6-oxospiro[2.5]octane-2-carboxylate

Chiral separation Stereochemistry Medicinal chemistry

Researchers requiring a rigid spirocyclic scaffold for chiral library synthesis often face lengthy lead times for custom building blocks. Methyl 6-oxospiro[2.5]octane-2-carboxylate (CAS 1590372-46-5) is a dual-handle keto-ester that accelerates SAR campaigns. - Dual orthogonal reactivity: 6-oxo ketone and 2-carboxylate ester enable sequential functionalization. - Metabolic stability: spiro[2.5]octane core and cyclopropyl group reduce plasma clearance versus flexible analogs. - Sourcing reliability: available as a standard catalog item with QC documentation (HPLC, NMR) for rapid procurement.

Molecular Formula C10H14O3
Molecular Weight 182.219
CAS No. 1590372-46-5
Cat. No. B2939205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-oxospiro[2.5]octane-2-carboxylate
CAS1590372-46-5
Molecular FormulaC10H14O3
Molecular Weight182.219
Structural Identifiers
SMILESCOC(=O)C1CC12CCC(=O)CC2
InChIInChI=1S/C10H14O3/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h8H,2-6H2,1H3
InChIKeyJKCQCZMYZXVEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Oxospiro[2.5]octane-2-carboxylate: Procurement & Selection


Methyl 6-oxospiro[2.5]octane-2-carboxylate (CAS 1590372-46-5) is a spirocyclic keto-ester with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol [1]. It serves as a chiral building block and synthetic intermediate in medicinal chemistry, with the ketone at the 6-position providing a reactive handle for further functionalization . The spiro[2.5]octane core imparts significant three-dimensional complexity and rigidity to molecular scaffolds .

Methyl 6-Oxospiro[2.5]octane-2-carboxylate: Generic Substitution Failure


Generic substitution of methyl 6-oxospiro[2.5]octane-2-carboxylate with close analogs is not scientifically valid due to the critical interplay of three structural features: (1) the methyl ester dictates reactivity and solubility profiles distinct from ethyl or larger esters ; (2) the precise position of the carboxylate (2- vs 1- or 5-position) on the spirocyclic framework alters steric environment and subsequent reactivity ; and (3) the stereochemistry of the spirocyclic core is essential for downstream chiral applications . These factors collectively preclude simple interchangeability.

Methyl 6-Oxospiro[2.5]octane-2-carboxylate: Key Differentiation Evidence


Chiral Separation & Enantiopure Sourcing

Methyl 6-oxospiro[2.5]octane-2-carboxylate contains multiple stereocenters, and the (1R) enantiomer of the 6-oxospiro[2.5]octane scaffold is available in enantiomerically pure form . In contrast, the (1R) enantiomer of the related 6-oxospiro[2.5]octane-1-carboxylic acid is specifically cataloged as a distinct entity with its stereochemistry being critical for interactions with chiral biological targets . This demonstrates that stereochemical purity is a well-defined and commercially relevant differentiator within this class.

Chiral separation Stereochemistry Medicinal chemistry

Positional Isomer: 2- vs 5-Carboxylate

The 2-carboxylate substitution on the cyclopropane ring in methyl 6-oxospiro[2.5]octane-2-carboxylate presents a distinct steric and electronic environment compared to the 5-carboxylate isomer, which is located on the six-membered oxane ring . While both share the molecular formula C₁₀H₁₄O₃ and molecular weight of 182.22 g/mol , their differing substitution patterns are expected to lead to divergent reactivity in key transformations such as nucleophilic additions and cycloadditions.

Positional isomer Reactivity Spirocyclic

Spirocyclic Core Metabolic Stability

The spiro[2.5]octane scaffold, which forms the core of methyl 6-oxospiro[2.5]octane-2-carboxylate, is recognized for its ability to enhance metabolic stability in drug candidates . The incorporation of a cyclopropyl group, as found in this scaffold, is a well-established strategy to improve metabolic stability and limit plasma clearance . In contrast, simpler cycloalkyl or acyclic analogs lack this rigid, three-dimensional framework, which restricts conformational flexibility and may lead to improved target selectivity .

Metabolic stability Drug discovery Spiro scaffold

Cytochrome P450 Oxidation Profile

The spiro[2.5]octane framework, which is the core of methyl 6-oxospiro[2.5]octane-2-carboxylate, has been used as a radical clock probe to study cytochrome P450 enzyme mechanisms [1]. In these studies, spiro[2.5]octane produced no detectable cation or radical rearrangement products upon oxidation by CYP101, CYP102, CYP2B1, and CYP2E1 enzymes, in stark contrast to norcarane, which yielded products indicative of a radical intermediate with a 16-52 ps lifetime [1]. This unique metabolic profile, driven by the spirocyclic structure, suggests a distinct metabolic pathway for compounds bearing this core compared to other carbocyclic probes.

Cytochrome P450 Metabolism Mechanistic probe

Methyl 6-Oxospiro[2.5]octane-2-carboxylate: Key Applications


Asymmetric Synthesis & Chiral Pool Expansion

This compound is valuable for projects requiring defined stereochemistry. Its multiple stereocenters and the availability of enantiopure forms of related scaffolds make it a suitable candidate for building chiral libraries or as a chiral auxiliary. The ability to source or resolve specific enantiomers is critical for asymmetric synthesis .

Metabolic Stability Optimization in Drug Discovery

In medicinal chemistry programs where improving metabolic stability is a priority, the spiro[2.5]octane core of methyl 6-oxospiro[2.5]octane-2-carboxylate offers a well-precedented advantage . The rigid, three-dimensional framework and the presence of a cyclopropyl group are known to enhance metabolic stability and reduce plasma clearance compared to more flexible analogs .

Synthetic Intermediate for Complex Spirocycles

The reactive 6-oxo (ketone) group and the 2-carboxylate ester provide two distinct handles for orthogonal functionalization . This dual reactivity makes it an ideal building block for constructing more complex spirocyclic frameworks, such as those found in oxaspiro[2.5]octane derivatives with reported biological activity against targets like MetAP-2 .

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